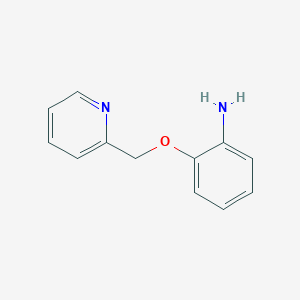

2-(Pyridin-2-ylmethoxy)aniline

描述

2-(Pyridin-2-ylmethoxy)aniline is an organic compound that features a pyridine ring attached to an aniline moiety through a methoxy linker

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often without the need for a solvent, making it suitable for large-scale industrial production .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing solid-phase reactions, which offer high yields and simplicity in operation. The use of readily available raw materials and the absence of solvents make this method environmentally friendly and cost-effective .

化学反应分析

Reaction Types

The compound participates in diverse chemical reactions due to its pyridine and aniline moieties.

2.1 Substitution Reactions

Electrophilic substitution is facilitated by the pyridine ring. For instance, highlights the use of 2-pyridyl nucleophiles in cross-coupling reactions with aryl electrophiles, mediated by palladium catalysts.

2.2 Oxidative Transformations

Oxidation with formamide or nitroindole yields quinazolinone derivatives, as demonstrated in . This reaction underscores the compound’s role in heterocyclic synthesis.

2.3 Coupling Reactions

Suzuki-Miyaura coupling with aryl halides is a common industrial method, as reported in . This approach is optimized for large-scale production of substituted aniline derivatives.

Biological Activities

2-(Pyridin-2-ylmethoxy)aniline exhibits notable antitumor and antiviral potentials.

3.1 Antitumor Activity

Derivatives such as 7k (3-chloro-4-(pyridin-2-ylmethoxy)aniline) show twice the antiproliferative activity of Imatinib against HL-60, K-562, and MCF-7 cell lines. Molecular docking studies reveal interactions with BCR-ABL kinase, as outlined in .

3.2 Antiviral Properties

Pyridine-containing compounds, including this structure, inhibit viral replication by targeting enzymes like IDH1, as detailed in .

Mechanistic Insights

The compound’s pyridine ring acts as a directing group in C–H amination reactions. For example, demonstrates its role in β-C(sp²)–H bond amination mediated by cupric acetate, enabling functionalization of benzamide derivatives.

Comparison with Analogues

科学研究应用

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Research indicates that compounds containing the pyridine moiety, including 2-(pyridin-2-ylmethoxy)aniline derivatives, exhibit significant antimicrobial and antiviral activities. Pyridine derivatives are known to enhance therapeutic properties when combined with other heterocycles. For instance, studies have shown that pyridine-based compounds can effectively combat bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida species .

Case Study: Antiviral Screening

A study highlighted the synthesis of various pyridine derivatives that demonstrated potent antiviral activity against SARS-CoV-2. The presence of functional groups such as methoxy and amino groups in these compounds was associated with improved biological activity, suggesting that this compound could be a valuable scaffold for developing new antiviral agents .

Chemical Synthesis

Directing Group in C-H Amination

One of the notable applications of this compound is its role as a removable directing group in C-H amination reactions. This compound facilitates the functionalization of unactivated C-H bonds, allowing for the synthesis of complex amine derivatives from benzamide substrates . The ability to selectively direct reactions enhances the efficiency of synthetic pathways in organic chemistry.

Table: Summary of C-H Amination Reactions

| Substrate Type | Amination Yield | Functional Group Tolerance |

|---|---|---|

| Benzamide Derivatives | Moderate to Good | High |

| Quinazolinone Derivatives | Isolated Successfully | Moderate |

Materials Science

Fluorescent Probes

Recent research has explored the use of this compound derivatives as fluorescent probes for detecting heavy metals like mercury (Hg²⁺). A fluorescein conjugate incorporating this compound exhibited low cytotoxicity and high cell permeability, making it suitable for bioimaging applications in living cells . This application underscores the compound's potential in environmental monitoring and biological imaging.

Environmental Applications

Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor for mild steel surfaces in acidic environments. Theoretical and experimental studies demonstrated that pyridine-based Schiff bases, including derivatives of this compound, can significantly reduce corrosion rates by forming protective layers on metal surfaces .

作用机制

The mechanism by which 2-(Pyridin-2-ylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a directing group in C-H amination reactions mediated by cupric acetate, facilitating the formation of C-N bonds . Additionally, it has been shown to inhibit enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making it a potential candidate for cancer therapy .

相似化合物的比较

2-(Pyridin-2-yl)aniline: Shares a similar structure but lacks the methoxy linker.

2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of an aniline moiety.

4-(Pyridin-2-ylmethoxy)aniline: Similar structure but with the methoxy group at a different position.

Uniqueness: 2-(Pyridin-2-ylmethoxy)aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxy linker allows for unique interactions with molecular targets, enhancing its potential in various applications .

生物活性

Overview

2-(Pyridin-2-ylmethoxy)aniline is an organic compound characterized by a pyridine ring linked to an aniline moiety via a methoxy group. This structure enables it to interact with various biological targets, particularly in cancer research and enzyme inhibition. Its primary biological activities are associated with its role as an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer proliferation and survival pathways.

The compound primarily targets the EGFR and HER2 pathways, which are involved in cellular signaling that promotes growth and division. The inhibition of these receptors can lead to decreased cell proliferation, migration, and invasion, making it a candidate for anticancer therapies.

Key Mechanisms:

- Inhibition of EGFR/HER2 : this compound acts as a directing group in C–H amination reactions mediated by cupric acetate, enhancing its potential as a therapeutic agent.

- Biochemical Pathways : The compound affects pathways related to cell signaling and metabolism, influencing cellular responses to growth factors.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies focusing on its antiproliferative effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15.0 | Significant antiproliferative activity |

| HCT116 | 12.5 | Induces apoptosis |

| PC3 | 10.0 | Inhibits cell migration |

| HL7702 | >50 | Minimal effect on normal cells |

Case Studies and Research Findings

- Anticancer Activity : A study synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects against various cancer cell lines, including A549 and HCT116. The derivatives showed IC50 values indicating potent activity, suggesting that modifications to the core structure can enhance efficacy .

- Mechanistic Insights : Research indicated that compounds similar to this compound could effectively inhibit tubulin polymerization, a critical process for cell division. This inhibition correlated with increased apoptosis in T47D breast cancer cells, highlighting the compound's potential as a therapeutic agent .

- C-H Amination Studies : The compound has been utilized as a directing group in C–H bond amination reactions, facilitating the synthesis of complex molecules with potential biological relevance. This property underscores its utility in medicinal chemistry for developing new anticancer agents .

Pharmacokinetics

Preliminary pharmacokinetic assessments suggest that this compound exhibits good bioavailability due to its ability to inhibit key receptors involved in tumor growth. Its metabolic pathways involve interactions with enzymes that may facilitate further modifications leading to bioactive metabolites.

属性

IUPAC Name |

2-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUVSWRIMYYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do derivatives of 2-(pyridin-2-ylmethoxy)aniline interact with rhenium and what influences their binding mode?

A1: In the study by [], two derivatives of this compound, specifically functionalized with a triazole ring, were investigated for their coordination behavior with rhenium. The research found that the specific derivative, N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline (where R = methyl acetate or 4-nitrophenyl), acted as a bidentate ligand with rhenium(I). This means that only two nitrogen atoms within the molecule, one from the triazole ring and one from the aniline group, directly bind to the rhenium center. This results in the formation of a tricarbonylrhenium(I) complex where the rhenium is additionally coordinated by three carbonyl groups and a chlorine atom [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。